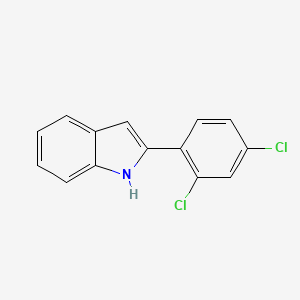
2-(2,4-dichlorophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that regulate growth and developmental processes .
Mode of Action
Based on its structural similarity to 2,4-d, it may induce uncontrolled growth in susceptible organisms, leading to their eventual death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to disrupt normal plant growth processes by mimicking the natural plant hormone auxin .
Pharmacokinetics
The structurally similar compound 2,4-d is known to be highly water-soluble , which could suggest potential bioavailability characteristics of 2-(2,4-dichlorophenyl)-1H-indole.
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth in susceptible organisms, leading to their eventual death .
Action Environment
The structurally similar compound 2,4-d is used in various environments, including domestic lawns and gardens, forestry, and along roadways, railways, and power lines .
Preparation Methods
The synthesis of 2-(2,4-dichlorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the indole ring.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups using reagents like Grignard reagents or organolithium compounds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-1H-indole can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenyl isothiocyanate: Used in the synthesis of various organic compounds.
2,4-Dichlorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.
The uniqueness of this compound lies in its indole structure, which imparts distinct biological activities and synthetic versatility compared to other dichlorophenyl derivatives.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKXOOYILRYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B3012186.png)





![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
